molecular formula C17H22N4OS B15120781 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B15120781
M. Wt: 330.4 g/mol
InChI Key: PSQWRIUODIFALI-UHFFFAOYSA-N
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Description

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiadiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The resulting thiadiazole intermediate is then coupled with a piperidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its combination of three distinct heterocyclic rings, which may confer a unique set of biological and chemical properties

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-cyclopropyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C17H22N4OS/c1-12-10-18-7-4-15(12)22-11-13-5-8-21(9-6-13)17-19-16(20-23-17)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3

InChI Key

PSQWRIUODIFALI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC(=NS3)C4CC4

Origin of Product

United States

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